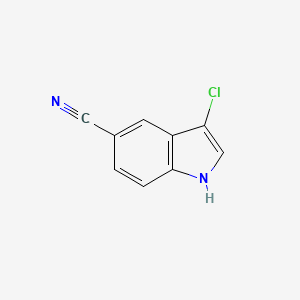

3-chloro-1H-indole-5-carbonitrile

Description

Properties

Molecular Formula |

C9H5ClN2 |

|---|---|

Molecular Weight |

176.60 g/mol |

IUPAC Name |

3-chloro-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C9H5ClN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H |

InChI Key |

FFWYOXSEMHRRRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions of chlorine and cyano groups significantly alter electronic distribution and intermolecular interactions:

- 5-Chloro-1H-indole-3-carbonitrile (CAS 194490-14-7): Substituents: Cl (position 5), CN (position 3). Molecular formula: C₉H₅ClN₂. Comparison: Swapping Cl and CN positions relative to the target compound may reduce steric hindrance at position 3, improving synthetic accessibility.

3-(3-Chloropropyl)-1H-indole-5-carbonitrile (CAS 183001-66-3):

Physical and Spectral Properties

Key data from analogs highlight trends in melting points and spectral features:

5-Methyl-3-phenyl-1H-indole-2-carbonitrile :

- 3-(2-Nitroethenyl)-1H-indole-5-carbonitrile: LogP: 2.81 (indicates moderate lipophilicity). Comparison: The nitro group’s electron-withdrawing effect contrasts with Cl, which may influence reactivity in substitution reactions.

Comparative Data Table

Preparation Methods

Friedel-Crafts Alkylation with 1-Bromo-4-Chloro-2-Butene

The foundational step in this method involves the alkylation of 5-cyanoindole using 1-bromo-4-chloro-2-butene in tetrahydrofuran (THF) catalyzed by zinc powder at ambient temperatures (15–25°C). This reaction proceeds via a Friedel-Crafts mechanism, selectively substituting the indole’s C3 position to yield 3-(4-chlorobut-2-en-1-yl)-5-cyanoindole. The zinc catalyst facilitates the formation of a carbocation intermediate, which undergoes electrophilic aromatic substitution. Key advantages include mild conditions and avoidance of moisture-sensitive Lewis acids like isobutylaluminum chloride, which are cost-prohibitive and hazardous.

Example 1 from the patent demonstrates that combining 14.2 g of 5-cyanoindole, 17.0 g of 1-bromo-4-chloro-2-butene, and 3 g of zinc powder in 500 mL THF at 25°C for 6 hours achieves complete conversion. Filtration and direct use of the THF solution in subsequent steps minimize intermediate handling.

Catalytic Hydrogenation of the Alkenyl Intermediate

The alkenyl intermediate undergoes hydrogenation using 5% palladium on carbon (Pd/C) under mild hydrogen pressure (0.2–0.3 MPa) at 10–30°C. This step reduces the double bond in the chlorobutene side chain, yielding 3-(4-chlorobutyl)-5-cyanoindole. Critical parameters include catalyst loading (1–2 mol%), hydrogen pressure, and temperature. Excessive pressure (>0.3 MPa) or elevated temperatures (>30°C) promote over-reduction or debenzylation, generating impurities such as the 237.11 Da byproduct.

In Example 2, hydrogenating the alkenyl intermediate with 2.1 g of 5% Pd/C at 0.2 MPa and 10–15°C for 4 hours produces 20.1 g of product with 96.1% purity. Subsequent recrystallization with methanol elevates purity to 99.4%, as confirmed by HPLC and LC-MS.

Direct Chlorination-Oxidation of Indole Derivatives

Hypervalent Iodine-Mediated Chlorination

A streamlined approach employs phenyliodine bis(trifluoroacetate) (PIFA) and tetrabutylammonium chloride (TBAC) in dichloromethane (DCM) to directly chlorinate indole at the C3 position. This one-pot method operates under open-air conditions at room temperature, leveraging PIFA’s oxidative capacity to generate chlorine radicals from TBAC. The mechanism proceeds via single-electron transfer (SET), forming a chlorinated indolenium intermediate that rearomatizes to yield 3-chloro-1H-indole-5-carbonitrile.

Reaction optimization studies indicate that stoichiometric PIFA (320 mol%) and TBAC (320 mol%) in DCM achieve 93% yield for 3-chloro-1H-indole derivatives within 2 hours. Purification via flash column chromatography (12.5% ethyl acetate/hexanes) affords the target compound in high purity (>95%).

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) | Scale Suitability |

|---|---|---|---|---|---|

| Alkylation-Hydrogenation | 5-Cyanoindole | Zn, Pd/C | 85–99 | 96.1–99.4 | Industrial |

| Direct Chlorination | Indole | PIFA, TBAC | 93 | >95 | Laboratory |

| Copper-Mediated | 2-Iodoaniline | CuI, L-proline | 42 | >90 | Niche Research |

Process Optimization and Impurity Control

Mitigating Byproduct Formation

In the alkylation-hydrogenation method, over-reduction during hydrogenation produces a 237.11 Da impurity. Example 7 demonstrates that elevated hydrogen pressure (0.6 MPa) and temperature (35°C) increase this byproduct to 12.1%. Optimizing pressure (0.2–0.3 MPa) and temperature (10–25°C) suppresses side reactions, as evidenced by LC-MS data.

Solvent and Catalyst Recycling

THF and methanol solvents are recoverable via distillation, reducing environmental impact. Palladium catalysts can be regenerated through incineration, though losses during filtration necessitate periodic replenishment. Zinc residues from the alkylation step require neutralization before disposal .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-chloro-1H-indole-5-carbonitrile, and how can their efficiency be evaluated?

- Methodological Answer : The compound is commonly synthesized via telescopic approaches involving sequential reactions without intermediate isolation. For example, a Friedel-Crafts alkylation followed by cyanation and chlorination steps can be optimized using temperature-controlled reactors (40–60°C) and catalysts like AlCl₃. Efficiency is evaluated by monitoring reaction yields (typically 60–75%) and purity via HPLC analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use inert-atmosphere gloveboxes to prevent moisture absorption and degradation.

- Wear PPE (nitrile gloves, safety goggles, flame-resistant lab coats) and avoid skin contact due to potential irritancy.

- Store under nitrogen at –20°C in amber glass vials to minimize photodegradation.

- Dispose of waste via certified chemical disposal services to comply with environmental regulations .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer :

- NMR : Compare H/C spectra with reference data; observe characteristic peaks for the indole ring (δ 7.2–7.8 ppm) and nitrile group (δ 110–120 ppm in C).

- XRD : Use SHELX programs for crystallographic refinement to resolve bond angles and confirm the chloro-substitution pattern .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 191.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of halogenated indole derivatives?

- Methodological Answer : Discrepancies in molecular geometry (e.g., bond lengths or torsion angles) can arise from polymorphism or disorder. Employ SHELXL for high-resolution refinement (R-factor < 0.05) and compare electron density maps across multiple datasets. For ambiguous cases, pair XRD with DFT calculations to validate atomic positions .

Q. What strategies improve the telescopic synthesis of this compound to enhance yield and scalability?

- Methodological Answer :

- Optimize reaction stoichiometry (e.g., 1.2 equivalents of chlorinating agents like POCl₃) to minimize side products.

- Use flow chemistry for continuous processing, which reduces intermediate degradation and improves reproducibility.

- Monitor reaction progress in real-time using inline FTIR to detect nitrile formation (C≡N stretch at ~2200 cm⁻¹) .

Q. How does the electronic nature of the nitrile group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitrile group activates the indole ring for electrophilic substitution at the 4-position. In Suzuki-Miyaura couplings, employ Pd(OAc)₂/XPhos catalysts with aryl boronic acids (1.5 equivalents) in THF/water (3:1) at 80°C. Reaction efficiency can be assessed via TLC (Rf = 0.3–0.5 in hexane/EtOAc) and quantified by F NMR if fluorinated partners are used .

Q. What analytical techniques are most effective for detecting trace impurities in this compound batches?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water gradient) coupled with high-resolution MS to identify impurities (e.g., dechlorinated byproducts at m/z 155).

- ICP-OES : Quantify residual metal catalysts (e.g., Al or Pd) below 10 ppm.

- DSC : Monitor thermal stability; pure samples exhibit a sharp melting endotherm near 180°C .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with solvent effects (PCM model for DCM).

- Validate NMR shifts using empirical databases (e.g., SDBS) and adjust for concentration-dependent aggregation effects.

- Cross-validate with alternative techniques like Raman spectroscopy to confirm vibrational modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.